molecular formula C18H25N7O B2890694 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415620-59-4

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No. B2890694
CAS RN: 2415620-59-4
M. Wt: 355.446
InChI Key: JNXNFBSEQPTJJL-UHFFFAOYSA-N
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Description

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of specific enzymes that are involved in various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves the inhibition of specific enzymes, such as PDE5 and PDE9. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important second messengers in various cellular signaling pathways. The increase in cGMP and cAMP leads to smooth muscle relaxation, platelet inhibition, and improved memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine have been extensively studied. It has been found to be a potent inhibitor of PDE5 and PDE9, leading to an increase in cGMP and cAMP levels. This increase leads to smooth muscle relaxation, platelet inhibition, and improved memory formation. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be highly effective in inhibiting specific enzymes, such as PDE5 and PDE9. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound may lead to adverse effects, such as liver and kidney damage.

Future Directions

There are several future directions for the study of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine. One potential direction is the development of new analogs of this compound with improved potency and selectivity for specific enzymes. Another potential direction is the study of this compound's potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the study of the potential adverse effects of this compound and the development of new methods to mitigate these effects is another potential direction for future research.

Synthesis Methods

The synthesis of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves the reaction of 6-ethyl-4-(4-formyl-3,5-dimethylpyrazol-1-yl)pyrimidine with morpholine and 1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine in the presence of a catalyst. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of specific enzymes, such as phosphodiesterase type 5 (PDE5) and phosphodiesterase type 9 (PDE9). These enzymes are involved in various biochemical and physiological processes, including smooth muscle relaxation, platelet aggregation, and memory formation.

properties

IUPAC Name

4-[6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-2-15-11-16(20-13-19-15)23-3-5-24(6-4-23)17-12-18(22-14-21-17)25-7-9-26-10-8-25/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXNFBSEQPTJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

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